An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene
An In-depth Technical Guide to 1,3,5-Tris(3,5-dibromophenyl)benzene
CAS Number: 29102-67-8
Abstract
This technical guide provides a comprehensive overview of 1,3,5-Tris(3,5-dibromophenyl)benzene, a symmetrically substituted aromatic compound with significant potential in materials science and organic synthesis. The document details its physicochemical properties, outlines a robust synthetic protocol based on the acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone, and explores its applications as a versatile building block for dendrimers, covalent organic frameworks (COFs), and flame-retardant materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights and detailed methodologies to support advanced research and development activities.
Introduction: A Molecule of Symmetrical Complexity and Function
1,3,5-Tris(3,5-dibromophenyl)benzene is a unique organic compound characterized by a central benzene ring trisubstituted with 3,5-dibromophenyl moieties.[1] This high degree of bromination and its C3 symmetry impart significant thermal stability, hydrophobicity, and specific electronic properties.[1] These attributes make it a highly valuable precursor in several advanced applications. The six bromine atoms serve as reactive sites for further functionalization, enabling the construction of complex, three-dimensional molecular architectures. Its rigid, planar core structure is a key feature for creating materials with defined porosities and exceptional stability.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene is paramount for its application in synthesis and materials science.
Physical Properties
| Property | Value | Source |
| CAS Number | 29102-67-8 | [2][3][4] |
| Molecular Formula | C₂₄H₁₂Br₆ | [1] |
| Molecular Weight | 779.78 g/mol | [1][5] |
| Appearance | Light yellow to brown powder/crystal | [3] |
| Purity | >95.0% (HPLC) | [3][5] |
Spectroscopic Characterization
Note: Experimentally derived NMR and mass spectrometry data for 1,3,5-Tris(3,5-dibromophenyl)benzene are not widely published. The following are predicted spectra based on the known structure and data from analogous compounds.
¹H NMR (Predicted): Due to the molecule's high symmetry, a simple spectrum is anticipated. The protons on the central benzene ring would appear as a singlet, as would the two distinct protons on the outer dibromophenyl rings.
¹³C NMR (Predicted): The symmetrical nature of the molecule would also lead to a relatively simple ¹³C NMR spectrum, with distinct signals for the quaternary carbons and the protonated carbons of the aromatic rings.
Mass Spectrometry (Predicted): The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing six bromine atoms.
Synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene: A Mechanistic Approach
The most direct and efficient method for the synthesis of 1,3,5-triarylbenzenes is the acid-catalyzed self-condensation (cyclotrimerization) of the corresponding acetophenone derivative. For the synthesis of 1,3,5-Tris(3,5-dibromophenyl)benzene, the precursor is 3,5-dibromoacetophenone.
Reaction Principle: Acid-Catalyzed Cyclotrimerization
The reaction proceeds via an acid-catalyzed aldol-type condensation. The acid catalyst protonates the carbonyl oxygen of the acetophenone, facilitating the formation of an enol intermediate. This enol then acts as a nucleophile, attacking the protonated carbonyl of a second acetophenone molecule. A series of condensation and dehydration steps ensue, ultimately leading to the formation of the stable, aromatic 1,3,5-trisubstituted benzene ring. This method is favored for its high atom economy, as water is the only byproduct.
Caption: Acid-catalyzed cyclotrimerization of 3,5-dibromoacetophenone.
Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the cyclotrimerization of halo-substituted acetophenones.
Materials:
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3,5-Dibromoacetophenone
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Methanesulfonic acid (MeSO₃H) or p-Toluenesulfonic acid (p-TsOH)
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Ethanol
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Deionized water
Procedure:
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dibromoacetophenone (1.0 equivalent).
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Add the acid catalyst (e.g., MeSO₃H, 0.2 equivalents).
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Heat the reaction mixture to 100-140 °C with vigorous stirring. The reaction can be performed neat (solvent-free).
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 3 to 10 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Add hot ethanol to the solidified crude product and stir to dissolve the product while leaving the insoluble catalyst behind.
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Filter the hot solution to remove the catalyst.
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Allow the filtrate to cool to induce crystallization of the product. Water can be added to further promote precipitation.
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Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
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Dry the product under vacuum to yield 1,3,5-Tris(3,5-dibromophenyl)benzene.
Self-Validation: The purity of the synthesized product should be confirmed by HPLC. The structure should be verified using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with predicted values.
Applications in Materials Science and Organic Synthesis
The unique structural and chemical properties of 1,3,5-Tris(3,5-dibromophenyl)benzene make it a valuable building block in several areas of advanced materials science.
Dendrimer Synthesis
The C₃ symmetry of the 1,3,5-Tris(3,5-dibromophenyl)benzene core makes it an ideal starting point for the synthesis of dendrimers. The six bromine atoms can be substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach dendritic wedges, leading to the formation of highly branched, monodisperse macromolecules. These dendrimers have potential applications in catalysis, drug delivery, and light-emitting diodes.
Caption: Dendrimer synthesis using a 1,3,5-Tris(3,5-dibromophenyl)benzene core.
Covalent Organic Frameworks (COFs)
1,3,5-Tris(3,5-dibromophenyl)benzene is an excellent monomer for the synthesis of two-dimensional (2D) and three-dimensional (3D) covalent organic frameworks. The rigid structure and trifunctional nature of the core, combined with the reactivity of the bromine atoms, allow for the formation of porous, crystalline polymers with high thermal stability and surface area. These materials are promising for applications in gas storage, separation, and catalysis.
Flame Retardants
The high bromine content of 1,3,5-Tris(3,5-dibromophenyl)benzene makes it a candidate for use as a flame retardant or as a precursor for more complex flame-retardant molecules. Brominated compounds can act as radical scavengers in the gas phase during combustion, thereby inhibiting the flame propagation.
Safety and Handling
As with all brominated organic compounds, 1,3,5-Tris(3,5-dibromophenyl)benzene should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For disposal, follow local regulations for chemical waste.
Conclusion
1,3,5-Tris(3,5-dibromophenyl)benzene is a highly functionalized and symmetrical molecule with significant potential as a building block in advanced materials synthesis. Its robust and predictable synthesis via acid-catalyzed cyclotrimerization, coupled with the versatility of its six bromine substituents, makes it a valuable tool for researchers in materials science and organic chemistry. Further exploration of its properties and applications is likely to lead to the development of novel materials with tailored functionalities.
References
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Scientific Sales, Inc. (n.d.). 1 3 5-TRIS(3 5-DIBROMOPHENYL)BENZENE 1G. Retrieved January 12, 2026, from [Link]
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LookChem. (n.d.). 1,3,5-Tris(3,5-dibromophenyl)benzene CAS NO.29102-67-8. Retrieved January 12, 2026, from [Link]
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Tayebbe, R., et al. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. RSC Advances, 5(10), 7585-7592. [Link]
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ChemBK. (2024, April 10). 1,3,5-Tris(3-bromophenyl)benzene. Retrieved January 12, 2026, from [Link]
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